molecular formula C13H15N3O3S B11587328 N-(3-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

N-(3-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B11587328
M. Wt: 293.34 g/mol
InChI Key: OLFIBPOOEMWIME-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of 3-ethoxyaniline with a thiazolidinone derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

N-(3-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(3-ethoxyphenyl)acetamide

InChI

InChI=1S/C13H15N3O3S/c1-2-19-9-5-3-4-8(6-9)15-11(17)7-10-12(18)16-13(14)20-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18)

InChI Key

OLFIBPOOEMWIME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CC2C(=O)N=C(S2)N

Origin of Product

United States

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